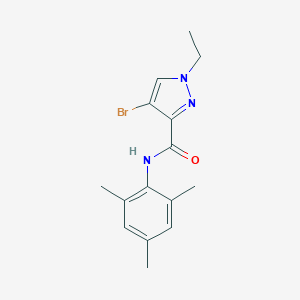

![molecular formula C15H16N4O3S B280078 methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)

methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate, also known as EPTC, is a selective herbicide widely used in agriculture to control weeds. EPTC belongs to the thiocarbamate family of herbicides, which are known for their ability to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids in the plant. EPTC is used to control annual grasses and broadleaf weeds in a variety of crops, including corn, soybeans, and potatoes.

Wirkmechanismus

Methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate works by inhibiting the biosynthesis of fatty acids in the plant, which is essential for the growth and development of the weed. methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the conversion of acetyl-CoA to malonyl-CoA. This process is necessary for the synthesis of fatty acids, which are essential for the growth and development of the weed.

Biochemical and physiological effects:

methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to have a range of biochemical and physiological effects on plants. Research has shown that methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate inhibits the growth of roots and shoots in weeds, which can lead to a reduction in the overall biomass of the plant. methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has also been shown to affect the photosynthesis process in plants, which can lead to a reduction in the amount of energy available for growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has several advantages for lab experiments. It is a selective herbicide, which means that it can be used to target specific weeds without affecting the growth of other plants. methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is also relatively safe for mammals and birds, which makes it a safer alternative to other herbicides. However, methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate does have some limitations for lab experiments. It has a relatively short half-life in the environment, which means that it may not be effective for long-term weed control. methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate can also be affected by environmental factors, such as temperature and soil moisture, which can affect its efficacy.

Zukünftige Richtungen

There are several future directions for research on methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate. One area of research is to develop new formulations of methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate that are more effective and have a longer half-life in the environment. Another area of research is to investigate the effects of methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate on non-target organisms, such as soil microorganisms and beneficial insects. Finally, research is needed to investigate the potential for methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate resistance in weeds and to develop strategies to manage resistance.

Synthesemethoden

The synthesis of methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with potassium thioacetate to form ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate, which is then methylated to form methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.

Eigenschaften

Molekularformel |

C15H16N4O3S |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

methyl 4-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]benzoate |

InChI |

InChI=1S/C15H16N4O3S/c1-3-19-9-11(8-16-19)13(20)18-15(23)17-12-6-4-10(5-7-12)14(21)22-2/h4-9H,3H2,1-2H3,(H2,17,18,20,23) |

InChI-Schlüssel |

YDEDKKYQQKZNJJ-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |

Kanonische SMILES |

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)

![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)

![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)

![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)

![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)

![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)